molecular formula C15H16O4 B026933 Cedrelopsin CAS No. 19397-28-5

Cedrelopsin

Cat. No. B026933
CAS RN: 19397-28-5
M. Wt: 260.28 g/mol
InChI Key: IIEIJMSDKBAFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Cedrelopsin's synthesis is achieved through a regioselective one-step process that utilizes domino reactions. This method allows for the efficient creation of the compound by combining Wittig reaction, prenylation, and deprenylation. This innovative synthesis approach highlights the compound's accessibility for further study and application in various fields (Patre, Parameswaran, & Tilve, 2011).

Scientific Research Applications

  • Extracellular Matrix Degradation : Cedrelopsin functions as a zinc enzyme, contributing to the degradation of extracellular matrix components such as collagen and proteoglycans. This process is vital in connective tissue remodeling and is implicated in various disease processes including arthritis, cancer, and osteoporosis (Woessner, 1991). Furthermore, it plays a central role in biological processes such as embryogenesis, tissue remodeling, wound healing, and angiogenesis, due to its function as a proteinase hydrolyzing components of the extracellular matrix (Visse & Nagase, 2003).

  • Potential Medical Applications : Cedrelopsin exhibits vasorelaxing activity, a property that can be beneficial in the development of cardiovascular drugs (Rakotoarison et al., 2003). It has also been identified as a coumarin with potential medical applications, warranting further investigation into its therapeutic uses (Mulholland et al., 2002).

  • Chemical Synthesis : The synthesis of Cedrelopsin, including its preparation through methods like domino Wittig reactions, prenylation, and deprenylation, is another area of research. This aspect is crucial for its potential industrial-scale production and application in various fields (Patre et al., 2011).

Safety And Hazards

When handling Cedrelopsin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEIJMSDKBAFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cedrelopsin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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